REACTION_CXSMILES
|
[CH2:1]([N:4]1[C:9](=[O:10])[CH:8]=[C:7]([CH3:11])[NH:6][C:5]1=[O:12])[CH2:2][CH3:3].OS(O)(=O)=O.[N+:18]([O-])([OH:20])=[O:19]>O>[CH3:11][C:7]1[NH:6][C:5](=[O:12])[N:4]([CH2:1][CH2:2][CH3:3])[C:9](=[O:10])[C:8]=1[N+:18]([O-:20])=[O:19]
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
C(CC)N1C(NC(=CC1=O)C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
continued stirring for another 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to come to room temperature
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (3×50 mL)
|
Type
|
WASH
|
Details
|
The organic layer was washed with water, brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
Removal of the solvent and recrystallization of the residue with ethylacetate/hexane mixture
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(C(N(C(N1)=O)CCC)=O)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.56 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |